Levonorgestrel Impurity W
Overview
Description
Scientific Research Applications
Levonorgestrel Impurity W has various scientific research applications, including :
Pharmaceutical Research: Used as a reference standard for method development, validation, and quality control in the production of Levonorgestrel-containing products.
Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.
Biological Studies: Investigated for its potential effects on biological systems and its role in the metabolism of Levonorgestrel.
Industrial Applications: Utilized in the development of new synthetic routes and production methods for Levonorgestrel and related compounds.
Mechanism of Action
Target of Action
Levonorgestrel Impurity W, chemically known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one , is a synthetic progestogen similar to Progesterone . Its primary targets are progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
This compound interacts with its targets by binding to progesterone and androgen receptors, which slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction results in the inhibition of follicular development and maturation, and/or the release of the egg from the ovary . If there is no egg, fertilization cannot occur .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. By binding to progesterone and androgen receptors, it slows the release of GnRH from the hypothalamus . This leads to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that are essential for ovulation and the maintenance of the menstrual cycle .
Pharmacokinetics
Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant . The maximum concentration of levonorgestrel is attained within 2-3 days after insertion of the subdermal implant . The peak observed following the second dose, 12 or 24 hours later, is slightly higher than the initial peak . Sex hormone-binding globulin (SHBG) plays an important role in levonorgestrel pharmacokinetics since levonorgestrel binds strongly to this protein .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ovulation and thickening of cervical mucus . By preventing the release of an egg from the ovary, it reduces the chance of fertilization . The thickening of cervical mucus further prevents sperm from reaching the egg .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been detected in the aquatic environment at concentrations in the order of ng/L . This pharmaceutical is likely to pose an environmental risk to surface water .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Levonorgestrel, the parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Levonorgestrel, the parent compound, works by interfering with the process of ovulation, impeding follicular development and maturation, and/or the release of the egg from the ovary . Whether Levonorgestrel Impurity W shares a similar mechanism of action is yet to be determined.
Temporal Effects in Laboratory Settings
It is known that Levonorgestrel, the parent compound, has been studied extensively for its effects over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on Levonorgestrel, the parent compound, have shown that it can cause reproductive inhibition at a dosage of 2 mg/kg .
Metabolic Pathways
Levonorgestrel, the parent compound, undergoes metabolism through Phase I and II via hydroxylation, reduction, and conjugation in the liver . Whether this compound is involved in similar metabolic pathways is yet to be determined.
Transport and Distribution
Levonorgestrel, the parent compound, is known to be absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant .
Preparation Methods
The preparation of Levonorgestrel Impurity W involves several synthetic routes and reaction conditions. One common method includes the following steps :
Ketal Protection Reaction: Protecting the 3-site and 17-site of a precursor compound to form a ketal-protected intermediate.
Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the intermediate.
Dehalogenation: Removing the halogen atoms to form a dehalogenated compound.
Methyl Etherification: Converting the hydroxyl groups to methyl ethers.
Deprotection: Removing the ketal protecting groups to yield the final product, this compound.
These steps involve various reagents and conditions, such as ketal protecting agents, halogenating agents, and methylating agents, under controlled temperatures and reaction times .
Chemical Reactions Analysis
Levonorgestrel Impurity W undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions are:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Comparison with Similar Compounds
Levonorgestrel Impurity W can be compared with other Levonorgestrel impurities, such as :
Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one
Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one
Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol
Levonorgestrel Impurity D: 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol
Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For example, Levonorgestrel Impurity A has a different arrangement of double bonds, while Levonorgestrel Impurity C contains an additional ethynyl group .
Properties
IUPAC Name |
(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHYYFPSWOYNJF-ACRUOGEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155683-59-3 | |
Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-5,7,9-trien-20-yn-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3ZN3KL2LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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